Elastin

概要

説明

Elastin is a highly elastic protein found in the extracellular matrix of connective tissues in vertebrates. It is primarily responsible for the extensibility and elastic recoil of tissues such as large arteries, heart valves, pulmonary tissues, skin, and certain ligaments and cartilages . This compound is composed of tropothis compound monomers that are cross-linked to form an insoluble, durable polymer. This protein plays a crucial role in maintaining the structural integrity and function of tissues that undergo repeated stretching and contracting .

準備方法

Synthetic Routes and Reaction Conditions: Elastin is synthesized in vivo through a process called elastogenesis, which involves the assembly and cross-linking of tropothis compound monomers. Tropothis compound is produced by elastogenic cells such as smooth muscle cells, endothelial cells, fibroblasts, and chondroblasts . The monomers undergo extensive alternative splicing, resulting in various isoforms. The tropothis compound monomers aggregate through a process called coacervation, where hydrophobic domains associate and align, allowing for subsequent cross-linking facilitated by the enzyme lysyl oxidase .

Industrial Production Methods: In industrial settings, this compound-like polypeptides (ELPs) are produced using genetic engineering techniques. These methods involve the recombination of DNA to express ELPs in host organisms such as Escherichia coli. The ELPs are then purified through processes such as reverse phase high-performance liquid chromatography (RP-HPLC) and ion exchange chromatography .

化学反応の分析

Types of Reactions: Elastin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The cross-linking of tropothis compound monomers involves the oxidation of lysine residues to form allysine, which then reacts with adjacent lysine or allysine residues to create covalent cross-links .

Common Reagents and Conditions:

Oxidation: Lysyl oxidase is the primary enzyme involved in the oxidation of lysine residues during elastogenesis.

Reduction: Reducing agents such as dithiothreitol (DTT) can break disulfide bonds within this compound, altering its structural properties.

Hydrolysis: Elastase, a proteolytic enzyme, can hydrolyze this compound, leading to its degradation.

Major Products Formed: The primary product of elastogenesis is cross-linked this compound, which forms elastic fibers that provide resilience and elasticity to tissues .

科学的研究の応用

Tissue Engineering

Elastin plays a crucial role in tissue engineering, particularly in creating scaffolds for regenerative medicine. The development of this compound-like polypeptides (ELPs) has opened new avenues for creating biomaterials that mimic natural this compound.

- This compound-Like Recombinamers (ELRs) : These materials are synthesized to replicate the elastic properties of native this compound. They have been used to fabricate scaffolds for cardiac tissue engineering and vascular grafts.

| Material | Properties | Applications |

|---|---|---|

| ELPs | Biocompatible, elastic | Cardiac tissue engineering |

| ELRs | Tailored mechanical properties | Vascular grafts |

Case studies have demonstrated that scaffolds made from ELRs exhibit high elasticity and can support cell adhesion and proliferation, essential for tissue regeneration .

Wound Healing

This compound has been shown to enhance wound healing processes. Recent studies indicate that this compound-based compositions can significantly improve skin elasticity and reduce scarring.

- Recombinant Human Tropothis compound : This form of this compound has been utilized in clinical settings to promote wound repair and scar prevention.

Cosmetic Applications

This compound's role in maintaining skin elasticity makes it a valuable ingredient in cosmetic formulations aimed at anti-aging and skin rejuvenation.

- Topical Treatments : Products containing this compound or its derivatives have been shown to improve skin hydration, thickness, and overall appearance.

| Product Type | Key Benefits |

|---|---|

| Creams & Serums | Increased skin moisture; improved elasticity |

| Injectable Treatments | Stimulate collagen production; reduce wrinkles |

Cardiovascular Applications

This compound's mechanical properties are critical for the functionality of blood vessels. Research has focused on utilizing this compound-based materials for cardiovascular implants.

- Vascular Grafts : Studies indicate that scaffolds made from this compound significantly enhance the mechanical stability of vascular grafts.

| Graft Type | Performance Metrics |

|---|---|

| This compound-based Grafts | Improved compliance; reduced risk of thrombosis |

| Synthetic Grafts | Lower elastic properties compared to this compound-based options |

Clinical Relevance of this compound in Skin Health

A recent study highlighted the impact of this compound on skin structure and function. The degradation of elastic fibers due to aging or environmental factors leads to sagging skin. Treatments aimed at replenishing this compound levels have shown promise in restoring youthful appearance and improving wound healing capabilities .

This compound in Pulmonary Health

Research indicates that this compound degradation is linked to chronic obstructive pulmonary disease (COPD). Studies exploring the genetic variations associated with this compound have provided insights into potential therapeutic targets for lung diseases .

作用機序

Elastin exerts its effects through its unique molecular structure, which allows it to stretch and recoil. The protein is rich in hydrophobic amino acids such as glycine and proline, which form mobile hydrophobic regions bounded by cross-links between lysine residues . These cross-links provide the structural integrity needed for this compound to function effectively in tissues that undergo repeated stretching and contracting. This compound interacts with various cellular receptors and signaling pathways, influencing cell behavior and tissue remodeling .

類似化合物との比較

生物活性

Elastin is a key structural protein in the extracellular matrix (ECM) of various tissues, providing elasticity and resilience to organs such as the lungs, skin, and blood vessels. Its unique properties and biological activities extend beyond mere structural functions, influencing numerous physiological processes. This article explores the biological activity of this compound, focusing on its structure, synthesis, degradation products (this compound-derived peptides), and their implications in health and disease.

Structure and Synthesis of this compound

This compound is primarily composed of hydrophobic amino acids, which contribute to its elastic properties. The synthesis of this compound involves the formation of tropothis compound, its soluble precursor, which undergoes cross-linking to form insoluble this compound fibers. Key regulatory factors influencing this compound synthesis include transforming growth factor-beta (TGF-β), matrix metalloproteinases (MMPs), and tissue inhibitors of metalloproteinases (TIMPs) .

Table 1: Key Regulatory Factors in this compound Synthesis

| Factor | Role in this compound Synthesis |

|---|---|

| TGF-β | Stimulates this compound production |

| MMPs | Promote this compound degradation |

| TIMPs | Inhibit MMPs to stabilize this compound synthesis |

Biological Activities of this compound

This compound is not only a structural protein but also plays a significant role in various biological processes. Its degradation products, known as this compound-derived peptides (EDPs), exhibit a range of biological activities:

- Cell Migration and Proliferation : EDPs stimulate the migration and proliferation of fibroblasts and monocytes, facilitating wound healing .

- Angiogenesis : EDPs promote angiogenesis through mechanisms involving endothelial cell migration and tubulogenesis .

- Regulation of Immune Response : EDPs have been shown to influence immune cell activities, enhancing responses during tissue repair .

Table 2: Biological Activities of this compound-Derived Peptides

| Activity | Mechanism | Reference |

|---|---|---|

| Cell Migration | Stimulates fibroblast and monocyte movement | |

| Angiogenesis | Enhances endothelial cell migration | |

| Immune Modulation | Alters immune cell behavior |

Clinical Implications

Research indicates that this compound plays a crucial role in skin aging, wound healing, and vascular health. For instance, topical applications containing this compound-inducing compounds have shown promise in improving skin elasticity and reducing wrinkles . Furthermore, recombinant human tropothis compound has potential therapeutic applications in enhancing wound healing and preventing scar formation by promoting collagen production .

Case Study: Efficacy of this compound-Inducing Composition

A clinical trial evaluated the effects of a composition containing amino acids, copper, and hyaluronic acid on skin aging. Results showed significant improvements in skin moisture, elasticity, thickness, and density within one week post-treatment . This underscores the therapeutic potential of enhancing this compound biosynthesis in dermatological applications.

特性

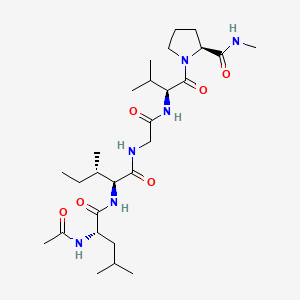

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36)/t17-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUYCSDGMSDKKV-MKBYFEBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009134 | |

| Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Elastin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9007-58-3 | |

| Record name | Elastin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elastins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。